molecular formula C9H9N3O4S2 B2382990 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid CAS No. 899718-18-4

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid

Cat. No.: B2382990
CAS No.: 899718-18-4
M. Wt: 287.31
InChI Key: QAYIFCHMRDAHGP-UHFFFAOYSA-N
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Description

Role in Organic Electronics

Benzothiadiazole serves as an electron-acceptor unit in donor-acceptor (D-A) conjugated polymers and small molecules. Its electron-withdrawing nature enables charge transfer and low bandgap absorption, critical for organic field-effect transistors (OFETs) and photovoltaic devices. For example, 4,7-dibromo-2,1,3-benzothiadiazole derivatives undergo Suzuki-Miyaura coupling to form extended π-systems with enhanced conductivity.

Applications in Medicinal Chemistry

The sulfonamide group in [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid mimics pharmacophores in antibacterial agents, such as sulfonamide antibiotics. Structural analogs exhibit activity against Staphylococcus aureus and Escherichia coli, targeting penicillin-binding proteins. Additionally, benzothiadiazole derivatives are explored in anti-tubercular agents, where the heterocycle enhances membrane penetration and bioavailability.

Chemical Identity and Registration Parameters

Core Registration Data

Parameter Value
CAS Number 899718-18-4
Molecular Formula C₉H₉N₃O₄S₂
Molecular Weight 287.32 g/mol
IUPAC Name 2-[2,1,3-Benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid
SMILES CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21

Synthetic Pathways

  • Sulfonamide Formation : Reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with methylamine.
  • Alkylation : Coupling the sulfonamide with bromoacetic acid under basic conditions.

This compound’s registration aligns with broader trends in heterocyclic chemistry, where functionalized benzothiadiazoles are prioritized for their dual electronic and biological utility.

Properties

IUPAC Name

2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIFCHMRDAHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid typically involves multiple steps, including the formation of the benzothiadiazole core and subsequent functionalization. One common synthetic route involves the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to introduce the sulfonyl group, followed by the addition of methylamine and acetic acid to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid serves as a building block for synthesizing more complex molecules. Notably, it is utilized in the development of:

  • Photoluminescent Compounds : These compounds are essential in creating materials for organic light-emitting diodes (OLEDs), which are widely used in display technologies.
ApplicationDescription
Photoluminescent CompoundsUsed in OLED development
Organic ElectronicsEnhances electronic properties

Biology

In biological research, this compound is employed to study protein interactions and functions within proteomics. Its ability to interact with various proteins aids in elucidating biochemical pathways and cellular mechanisms.

Medicine

The potential therapeutic applications of this compound are being explored extensively:

  • Drug Development : As a precursor in synthesizing novel pharmaceuticals targeting various diseases.
Therapeutic AreaPotential Application
Anticancer AgentsEvaluated for anticancer activity
Antimicrobial ActivityStudies on efficacy against pathogens

Case studies have shown promising results in using derivatives of this compound as anticancer agents. For instance, compounds derived from similar structures have exhibited significant inhibition against cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) .

Mechanism of Action

The mechanism of action of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to various biological effects, such as modulation of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiadiazole Sulfonamides

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic Acid (CAS: 327169-27-7)
  • Molecular Formula : C₁₄H₁₁N₃O₄S₂
  • Key Difference : Replaces the methyl group with a phenyl substituent.
  • This compound is classified as an irritant, indicating higher reactivity compared to the methyl analog .
Benzoic Acid, 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-bromo- (CAS: 372155-21-0)
  • Molecular Formula : C₁₃H₈N₃O₄S₂Br
  • Key Difference : Substitutes the acetic acid moiety with a 4-bromo-benzoic acid group.
  • Impact : The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance stability or alter interactions in catalytic sites. The molecular weight increases significantly to 414.25 g/mol .
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic Acid (CAS: 854357-50-9)
  • Key Difference : Features a 1,2-benzisothiazole ring with a dioxido group instead of benzothiadiazole.

Functional Group Modifications in Acetic Acid Derivatives

(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS: 931374-31-1)
  • Molecular Formula : C₁₉H₁₅N₃O₄S
  • Key Difference: Replaces the benzothiadiazole-sulfonyl group with a thiazole ring and benzoylamino side chain.
  • Impact : The thiazole moiety may enhance metal-binding capacity, relevant to enzyme inhibition or coordination chemistry .
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic Acid (CAS: 18333-80-7)
  • Molecular Formula : C₈H₆N₄O₅
  • Key Difference : Substitutes benzothiadiazole with a benzoxadiazole core and adds a nitro group.

Physicochemical Properties and Stability

Compound (CAS) Molecular Weight (g/mol) Key Substituent Hazard Class
899718-18-4 (Target) 287.32 Methyl Not specified
327169-27-7 349.38 Phenyl Irritant
372155-21-0 414.25 4-Bromo-benzoic acid Not specified
854357-50-9 Not provided 1,2-Benzisothiazole Not specified

However, the phenyl and brominated analogs may exhibit enhanced stability in biological matrices due to hydrophobic or electron-withdrawing effects .

Biological Activity

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid, with the chemical formula C₉H₉N₃O₄S₂ and CAS Number 899718-18-4, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The sulfonyl and amino groups contribute to its chemical reactivity and interaction with biological targets.

Chemical Structure

PropertyValue
Molecular FormulaC₉H₉N₃O₄S₂
Molecular Weight241.31 g/mol
CAS Number899718-18-4
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that compounds derived from benzothiadiazole exhibit notable antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

Anticancer Activity

Studies have shown that benzothiadiazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer cells (MCF-7) and lung cancer cells (A549), revealing significant cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
A54920
HepG225

Structure–Activity Relationship (SAR)

The structure–activity relationship is crucial for understanding how modifications to the benzothiadiazole scaffold can enhance biological activity. For instance, the introduction of electron-donating groups has been correlated with increased antimicrobial potency .

Case Study: Modification Impact on Activity

In a comparative study of various derivatives, it was observed that compounds with methoxy groups exhibited enhanced antibacterial activity compared to those without such substitutions. This suggests that further structural modifications could lead to improved therapeutic agents.

Q & A

Basic: What are the recommended synthesis methods for [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including sulfonylation and alkylation. A common approach is the condensation of benzothiadiazole sulfonyl chloride with methylaminoacetic acid derivatives under controlled pH (neutral to slightly basic conditions). For example:

  • Step 1 : React 2,1,3-benzothiadiazol-4-sulfonyl chloride with methylamine in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate.
  • Step 2 : Couple the intermediate with bromoacetic acid using a base like triethylamine (TEA) in DCM at room temperature .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

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